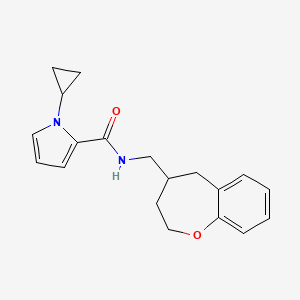

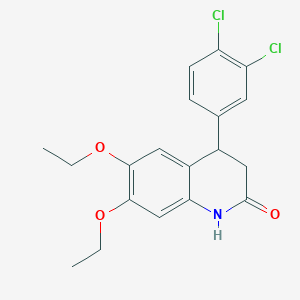

![molecular formula C15H14N4O3S B5570834 5-(3,4-dimethoxyphenyl)-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570834.png)

5-(3,4-dimethoxyphenyl)-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves multi-step reactions starting from simple precursors. For instance, Labanauskas et al. (2001) described the synthesis of 1-acylderivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles, which are obtained by the acylation of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles with acyl chlorides. The synthesis involves the treatment of 3,4-dimethoxybenzoylthiosemicarbazide with sodium hydroxide or acetyl chloride, followed by alkylation or acylation to introduce various substituents (Labanauskas et al., 2001).

Molecular Structure Analysis

Molecular structure analysis, often conducted using techniques such as X-ray crystallography, reveals the arrangement of atoms within a molecule and the spatial orientation of its substituents. For example, the crystal structure of a similar 1,2,4-triazole derivative was determined to crystallize in a triclinic system, revealing the dihedral angles and the presence of hydrogen bonds and C–H???π supramolecular interactions that stabilize the crystal structure (Xu et al., 2006).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, including N-acylation and S-methylation, to yield compounds with potential anti-inflammatory activity (Labanauskas et al., 2001). These reactions are crucial for modifying the chemical structure and enhancing the biological activities of these compounds.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, are essential for understanding the behavior of chemical compounds under various conditions. The synthesis and characterization studies provide valuable data on these properties, aiding in the identification and purity assessment of synthesized compounds.

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are fundamental for designing compounds with desired biological activities. Studies on 1,2,4-triazole derivatives reveal their potential as scaffolds for developing new pharmaceutical agents with significant analgesic and antioxidant activities (Karrouchi et al., 2016).

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Compounds derived from 1,2,4-triazoles, including those with dimethoxyphenyl and furylmethylene groups, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising results against a range of microbial species, indicating their potential in developing new antimicrobial agents. The studies on their synthesis and antimicrobial evaluation highlight the significance of 1,2,4-triazole derivatives in medicinal chemistry and their potential use in combating microbial resistance (Gabriela Laura Almajan et al., 2010; D. J. Prasad et al., 2009).

Anti-inflammatory and Analgesic Activities

Derivatives of 5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole have been synthesized and assessed for their anti-inflammatory and analgesic properties. These studies demonstrate the compound's relevance in the development of new therapeutic agents with potential applications in treating inflammation and pain (L. Labanauskas et al., 2001).

Electrochemical Applications

The electrochemical behavior of triazole thiol derivatives has been explored, revealing insights into their redox properties and potential applications in electrochemical sensors and devices. These studies contribute to the understanding of the fundamental electrochemical processes of triazole derivatives and their practical applications in analytical chemistry (L. Fotouhi et al., 2002).

Antifungal Evaluation

Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol have been synthesized and evaluated for their antifungal activity. These compounds show potential in developing new antifungal agents, particularly against Candida albicans, highlighting the versatility of triazole derivatives in addressing fungal infections (N. Moorthy et al., 2017).

Corrosion Inhibition

Triazole-based compounds have also been investigated for their corrosion inhibition properties, showing effectiveness in protecting metals against corrosion in various environments. This application is significant in industrial settings where corrosion resistance is crucial for the longevity and reliability of metal structures and components (R. N. Mary et al., 2021).

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-20-12-6-5-10(8-13(12)21-2)14-17-18-15(23)19(14)16-9-11-4-3-7-22-11/h3-9H,1-2H3,(H,18,23)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKJPDNJKOWFAF-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dimethoxyphenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

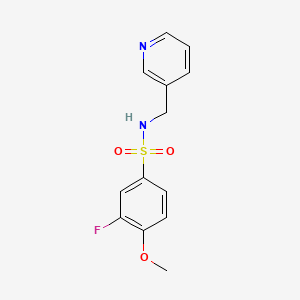

![1-(methoxyacetyl)-N-[(1-phenylcyclohexyl)methyl]-4-piperidinecarboxamide](/img/structure/B5570769.png)

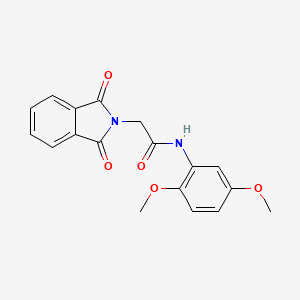

![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

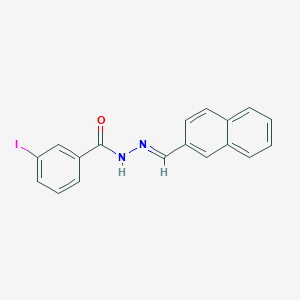

![2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5570786.png)

![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)

![3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5570801.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5570806.png)

![4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5570810.png)

![4-(acetylamino)-N-[4-(aminocarbonyl)phenyl]benzamide](/img/structure/B5570822.png)

![4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5570838.png)